Vaccinoside

Description

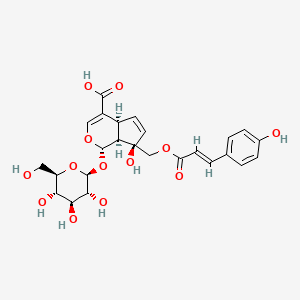

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,4aS,7R,7aS)-7-hydroxy-7-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O13/c26-9-16-19(29)20(30)21(31)24(37-16)38-23-18-14(15(10-35-23)22(32)33)7-8-25(18,34)11-36-17(28)6-3-12-1-4-13(27)5-2-12/h1-8,10,14,16,18-21,23-24,26-27,29-31,34H,9,11H2,(H,32,33)/b6-3+/t14-,16-,18-,19-,20+,21-,23+,24+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJPRKOJNQIZCGY-OZOLURDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(C2C1C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)O)(COC(=O)C=CC4=CC=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C[C@@]([C@@H]2[C@H]1C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)O)(COC(=O)/C=C/C4=CC=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36138-58-6 | |

| Record name | (1S,4aS,7R,7aS)-1-(β-D-Glucopyranosyloxy)-1,4a,7,7a-tetrahydro-7-hydroxy-7-[[[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]methyl]cyclopenta[c]pyran-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36138-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Classification and Chemical Nature Within Iridoid Glycosides

Vaccinoside is classified as an iridoid O-glycoside, a type of monoterpenoid characterized by a core cyclopentanopyran skeleton. hmdb.cafoodb.ca Iridoids are known for the unstable nature of their C1-hydroxyl group, which often leads to the formation of glycosides through a bond with a sugar moiety. nih.gov In the case of this compound, this sugar is a β-D-glucopyranosyl unit. nih.gov

The chemical structure of this compound is complex, featuring a bicyclic iridoid core linked to both a glucose molecule and a p-coumaroyl group. researchgate.net Specifically, it is identified as 10-p-Transcoumaroyl-1S-monotropein. researchgate.net The systematic IUPAC name for this compound is 7-hydroxy-7-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylic acid. nih.gov

Iridoid glycosides are a diverse group of natural products, and their classification can be based on the integrity of the cyclopentane (B165970) unit, dividing them into iridoid glycosides and secoiridoid glycosides. nih.gov this compound falls into the former category. These compounds are predominantly found in dicotyledonous plants. nih.gov The structural elucidation of such complex natural products relies on advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). researchgate.netnih.govmedistra.ac.idajol.infoacgpubs.org

Table 1: Chemical Properties of this compound| Property | Value | Source |

|---|---|---|

| Molecular Formula | C25H28O13 | nih.gov |

| Molecular Weight | 536.48 g/mol | sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 36138-58-6 | sigmaaldrich.comsigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.comsigmaaldrich.com |

| InChI Key | WJPRKOJNQIZCGY-OZOLURDPSA-N | sigmaaldrich.com |

Natural Occurrence, Distribution, and Isolation Methodologies

Natural Occurrence and Distribution

Vaccinoside has been identified in several plant species, most notably within the Vaccinium genus of the Ericaceae family. nih.govmedkoo.com Research has confirmed its presence in the following plants:

Vaccinium bracteatum : This species, commonly known as the oriental blueberry, is a significant source of this compound. nih.govmedkoo.com Studies have specifically isolated this compound from the aqueous leaf extracts and flowers of Vaccinium bracteatum. thegoodscentscompany.commdpi.comresearchgate.net

Vaccinium corymbosum : Commonly known as the highbush blueberry, this species has also been identified as containing this compound.

Vaccinium myrtillus : Known as bilberry, the fruits of this plant contain this compound.

Andromeda polifolia : Also a member of the Ericaceae family, this plant is a known source of this compound. nih.gov

Craibiodendron henryi : This species has also been reported to contain this compound. nih.gov

The distribution of this compound can vary within the plant. For instance, in Vaccinium bracteatum, it has been prominently found in both the leaves and flowers. thegoodscentscompany.com The table below summarizes the natural sources and the specific plant parts where this compound has been identified.

| Plant Species | Family | Plant Part(s) Containing this compound |

| Vaccinium bracteatum | Ericaceae | Leaves, Flowers thegoodscentscompany.commdpi.comresearchgate.net |

| Vaccinium corymbosum | Ericaceae | Not specified in provided results |

| Vaccinium myrtillus (Bilberry) | Ericaceae | Fruits |

| Andromeda polifolia | Ericaceae | Not specified in provided results nih.gov |

| Craibiodendron henryi | Ericaceae | Not specified in provided results nih.gov |

Isolation Methodologies

The isolation of this compound from its natural sources typically involves chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a commonly employed method for the separation and purification of this compound from plant extracts. mdpi.comresearchgate.net

A general procedure involves the extraction of the plant material, followed by fractionation and purification using column chromatography. For instance, in a study on Vaccinium bracteatum, the aqueous leaf extract was subjected to a series of chromatographic steps to isolate this compound along with other phytochemicals. researchgate.net The identification and structural elucidation of the isolated compound are then confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). foodb.cahmdb.canih.gov

Validation of Isolation Protocols

The reliability and validity of the methods used to isolate and quantify natural compounds are of paramount importance in scientific research. This ensures that the obtained results are accurate and reproducible.

The analytical methods developed for the isolation and analysis of this compound and its co-occurring compounds are often validated in accordance with internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH). mdpi.comresearchgate.net These guidelines provide a framework for validating analytical procedures to ensure they are suitable for their intended purpose.

In a study involving the isolation of compounds from Vaccinium bracteatum, the HPLC-based analytical method was validated according to ICH guidelines. mdpi.comresearchgate.net The validation process typically assesses several parameters, including:

Specificity : The ability of the method to assess the analyte unequivocally in the presence of other components.

Linearity : The ability to obtain test results which are directly proportional to the concentration of the analyte.

Precision : The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes intra-day (repeatability) and inter-day (intermediate precision) assessments.

Accuracy : The closeness of the test results obtained by the method to the true value.

Limit of Detection (LOD) : The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

The reproducibility of an isolation protocol refers to the ability of the method to yield consistent results when performed by different analysts, in different laboratories, or with different equipment. Robustness, on the other hand, is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. chromatographyonline.com

Direct studies focusing exclusively on the inter-laboratory reproducibility and robustness of the this compound isolation protocol are not extensively detailed in the provided search results. However, the validation of the analytical HPLC method for compounds isolated from Vaccinium bracteatum included assessments of precision (both intra- and inter-day) and recovery, which are key indicators of the method's reproducibility. mdpi.comresearchgate.net For instance, the relative standard deviation (RSD) values for the precision of other compounds were found to be low, suggesting a high degree of reproducibility for the chromatographic separation part of the protocol. researchgate.net

Robustness testing for HPLC methods typically involves intentionally varying parameters such as the pH of the mobile phase, column temperature, flow rate, and the composition of the mobile phase to determine the effect on the analytical results. chromatographyonline.comsepscience.com While specific robustness testing data for the this compound isolation protocol was not found, the fact that the analytical method was validated according to ICH guidelines implies that a certain level of robustness is expected. mdpi.com The development and validation of such analytical methods for iridoid glycosides, in general, aim to establish reliable and repeatable experimental outcomes. nih.govresearchgate.netnih.gov

Investigation of Biosynthesis within Plant Secondary Metabolism

The formation of this compound is a multi-step process rooted in the broader pathway of iridoid glycoside biosynthesis, which is characteristic of the Ericaceae family, to which Vaccinium belongs. wikipedia.org Iridoids are a class of monoterpenoids that primarily serve as defensive compounds against herbivores. wikipedia.org

The biosynthesis of iridoids, including this compound, originates from the general terpenoid pathway. nih.gov The journey begins with the formation of geranyl diphosphate (B83284) (GPP) from the universal five-carbon precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). nih.gov Geraniol (B1671447), formed from GPP, undergoes a series of oxidation steps to become 8-oxogeranial. wikipedia.orgnih.gov

A key enzyme, iridoid synthase (ISY), then catalyzes the reductive cyclization of 8-oxogeranial to form the core iridoid scaffold, nepetalactol. wikipedia.orgresearchgate.netnih.gov From this central intermediate, a series of further enzymatic modifications, such as hydroxylation, oxidation, and glycosylation, lead to the diverse array of iridoids found in nature. frontiersin.orgnih.gov

The proposed pathway to this compound specifically involves the formation of the iridoid glycoside monotropein (B1676730) as a key precursor. frontiersin.orgnih.gov Monotropein itself is derived from the loganin (B1675030)/deacetylasperulosidic acid route. frontiersin.orgnih.gov The final step in the formation of this compound is the esterification of monotropein with p-coumaric acid.

Table 1: Proposed Biosynthetic Pathway of this compound in Vaccinium

| Step | Precursor | Key Enzyme(s) | Product |

|---|---|---|---|

| 1 | IPP + DMAPP | Isoprenyl Diphosphate Synthase (IDS) | Geranyl Diphosphate (GPP) |

| 2 | Geranyl Diphosphate | Geraniol Synthase (GES) | Geraniol |

| 3 | Geraniol | Geraniol-8-hydroxylase (G8H), 8-hydroxygeraniol oxidase (HGO) | 8-oxogeranial |

| 4 | 8-oxogeranial | Iridoid Synthase (ISY) | Nepetalactol (Iridoid scaffold) |

| 5 | Iridoid Scaffold | Multiple enzymatic steps | Monotropein |

This table outlines the generally accepted steps in iridoid biosynthesis leading to this compound. Specific enzymes for all steps in Vaccinium may still be under investigation.

The biosynthesis of complex natural products like this compound is tightly regulated at the genetic level. Research into various iridoid-producing plants has begun to uncover the genes responsible for this intricate process. Studies have focused on identifying and characterizing the genes encoding key enzymes such as iridoid synthase (ISY). nih.govnih.gov In some plants, the absence of iridoids is linked to the loss of a functional ISY gene. nih.gov

In the context of Vaccinium, researchers are using transcriptomic and metabolomic data to identify the specific genes involved in the iridoid biosynthetic pathway. nih.gov This involves comparing gene expression profiles in high-iridoid-producing wild species with low-iridoid-producing cultivated varieties. The co-expression analysis of candidate genes, including those for ISY and upstream enzymes like geraniol synthase (GES), helps to pinpoint the crucial genetic components. nih.govnih.gov For instance, the expression of ISY homologues often correlates with the accumulation of secoiridoids, suggesting a direct physiological role in their biosynthesis. nih.gov The regulation of these pathways is complex, often influenced by developmental cues and environmental stressors, such as elicitation by methyl jasmonate (MeJA), a plant stress hormone. nih.gov

Enzymatic Biotransformations of this compound

Recent research has highlighted that this compound is not just an end product of metabolism but also serves as a crucial starting material for other biochemical reactions.

A significant finding is the role of this compound as a distinct bifunctional precursor in the enzymatic synthesis of Vaccinium blue pigments (VBPs). mercer.edunih.gov This was discovered through the study of the traditional use of fresh leaves from Vaccinium bracteatum to create a natural dye for black rice. mercer.edunih.gov this compound was identified as the key active compound that, upon enzymatic transformation and subsequent reactions, produces stable blue pigments with a maximum absorbance (λmax) in the range of 581–590 nm. mercer.edunih.gov This bifunctional nature means it can be acted upon by two different types of enzymes to initiate the pigment formation process. mercer.edu

Two primary enzymes have been identified as responsible for initiating the transformation of this compound into blue pigments: polyphenol oxidase (PPO) and β-glucosidase. mercer.edunih.gov

Polyphenol Oxidase (PPO): PPOs are copper-containing enzymes that typically catalyze the oxidation of phenolic compounds into quinones. wikipedia.orglongdom.orgresearchgate.net In plants, they are often associated with the browning of damaged tissues. researchgate.netnih.gov In the case of Vaccinium blue pigment formation, PPO acts on the phenolic moiety of the this compound molecule. mercer.edu

β-Glucosidase: This enzyme belongs to the glycoside hydrolase family and is responsible for cleaving glycosidic bonds. wikipedia.org Plant β-glucosidases are involved in various functions, including defense, by releasing toxic compounds from their inactive glycoside forms. psu.edunih.gov In the synthesis of VBPs, β-glucosidase hydrolyzes the glucose unit from the this compound molecule. mercer.edu

Table 2: Enzymes Involved in this compound Biotransformation

| Enzyme | Enzyme Commission (EC) Number | Function | Role in Pigment Synthesis |

|---|---|---|---|

| Polyphenol Oxidase (PPO) | 1.10.3.1 / 1.14.18.1 | Oxidizes phenolic compounds to quinones. longdom.org | Initiates one pathway of VBP formation by oxidizing the phenolic part of this compound. mercer.edu |

The formation of Vaccinium blue pigments from this compound proceeds via two distinct, enzyme-initiated pathways. mercer.edu

Pathway 1: Polyphenol Oxidase (PPO) Catalysis The PPO enzyme acts first, oxidizing the p-coumaroyl group (a phenolic component) of the this compound molecule. mercer.edu This oxidation likely forms a reactive quinone intermediate. This intermediate then reacts with various amino acids, which are naturally present in the plant tissues or added to the system, to form the blue pigments. mercer.edunih.gov

Pathway 2: β-Glucosidase Catalysis Alternatively, β-glucosidase can initiate the process. mercer.edu This enzyme specifically hydrolyzes the β-glucosidic linkage, cleaving the glucose molecule from the iridoid structure. mercer.edunih.gov This hydrolysis yields the aglycone of this compound. The resulting unstable aglycone can then react with amino acids to generate the blue pigments. mercer.edu

In both proposed pathways, the reaction with amino acids is crucial for the development of the final blue color. mercer.edunih.gov The specific amino acid involved can influence the final hue of the pigment. mercer.edu These findings provide a clear mechanism for how a single precursor, this compound, can be utilized in different enzymatic routes to produce valuable natural pigments. mercer.edu

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 8-oxogeranial |

| Deacetylasperulosidic acid |

| Dimethylallyl diphosphate (DMAPP) |

| Geraniol |

| Geranyl diphosphate (GPP) |

| Isopentenyl diphosphate (IPP) |

| Loganin |

| Monotropein |

| Nepetalactol |

| p-Coumaric acid |

Intracellular Localization and Transport Mechanisms of Biosynthetic Intermediates

The biosynthesis of this compound, as an iridoid glycoside, is a complex and highly orchestrated process that spans multiple subcellular compartments. This spatial separation of enzymatic steps necessitates a sophisticated network of transport mechanisms to shuttle biosynthetic intermediates between different organelles, from their site of synthesis to their site of storage or further modification. Research into related monoterpenoid and iridoid pathways has revealed a distinct pattern of compartmentalization involving plastids, the cytoplasm, the endoplasmic reticulum, and the vacuole.

The initial stages of this compound biosynthesis, like all monoterpenes, begin in the plastids. cimap.res.innih.gov The universal C5 precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), are produced via the methylerythritol 4-phosphate (MEP) pathway, which is localized exclusively within these organelles. cimap.res.in Within the plastids, geranyl diphosphate (GPP) synthase (GPPS) catalyzes the condensation of IPP and DMAPP to form GPP, the direct C10 precursor for the iridoid skeleton. nih.gov Studies on Cornus officinalis, a plant that also produces iridoid glycosides, have confirmed that the GPPS enzyme is specifically located in chloroplasts, a type of plastid. nih.gov

Following its synthesis in the plastid, the GPP-derived backbone undergoes a series of modifications. The subsequent enzymatic steps, including crucial oxidations and the characteristic cyclization to form the iridoid ring, primarily involve enzymes located in the cytoplasm and associated with the cytosolic face of the endoplasmic reticulum (ER). researchgate.netuea.ac.uk Key enzymes such as geraniol 8-hydroxylase and other cytochrome P450 monooxygenases that modify the monoterpene scaffold are typically membrane-bound proteins of the ER. nih.govuea.ac.uk Other pathway enzymes, such as dehydrogenases and reductases, may be soluble in the cytoplasm. nih.gov This arrangement creates a metabolic channel where intermediates are passed from one enzyme to the next.

The later stages of biosynthesis, particularly glycosylation and final storage, often involve the central vacuole. In many plants, glycosides are sequestered in the vacuole to prevent potential toxicity to the cell's own metabolic processes and to protect them from degradation. wikipedia.org In the well-studied monoterpenoid indole (B1671886) alkaloid (MIA) pathway in Catharanthus roseus, the vacuole is not just a storage site but an active participant in biosynthesis. The precursors tryptamine (B22526) and the iridoid secologanin (B1681713) are transported from the cytoplasm into the vacuole, where they are condensed by strictosidine (B192452) synthase. nih.govmdpi.com The resulting intermediate, strictosidine, is then exported back to the cytoplasm for further modification. nih.gov This highlights the critical role of transport across the vacuolar membrane (tonoplast).

The movement of biosynthetic intermediates between the plastids, ER, cytoplasm, and vacuole is tightly regulated by specific transporter proteins. While the exact transporters for every intermediate in the this compound pathway have not been individually characterized, research on analogous pathways provides significant insights.

The transport of iridoid glucoside intermediates across cellular membranes is a critical step, especially in pathways that are spatially separated between different cell types, such as in C. roseus. oup.comnih.gov Recent studies have successfully identified transporters from the Nitrate and Peptide Transporter Family (NPF) that are responsible for moving various iridoid glucosides. oup.comnih.gov In C. roseus, three NPF transporters (CrNPF2.4, CrNPF2.5, and CrNPF2.6) were shown to transport multiple pathway intermediates, including 7-deoxyloganic acid, loganic acid, loganin, and secologanin. oup.comnih.gov Another NPF transporter in C. roseus, CrNPF2.9, was specifically localized to the tonoplast and shown to be responsible for exporting strictosidine from the vacuole into the cytosol. nih.gov

In addition to the NPF family, other major transporter families are implicated in moving specialized metabolites like iridoids. These include ATP-binding cassette (ABC) transporters and Multidrug and Toxin Extrusion (MATE) transporters . nih.govmdpi.com These transporters are often located on the tonoplast and are responsible for the sequestration of a wide variety of secondary metabolites, including glycosides, into the vacuole. mdpi.com Their activity is often energy-dependent, utilizing ATP hydrolysis (ABC transporters) or a proton gradient (MATE transporters) to move substrates against a concentration gradient. nih.gov It is highly probable that members of these transporter families are involved in the final accumulation of this compound within the vacuole.

Table 1: Intracellular Localization and Transport of Key Intermediates in Iridoid Glycoside Biosynthesis

| Intermediate/Enzyme Class | Subcellular Location | Transport Mechanism/Transporter Family |

| IPP & DMAPP | Plastids (via MEP Pathway) | Int-organellar diffusion |

| Geranyl Diphosphate (GPP) | Plastids | Export from plastid to cytoplasm (mechanism under investigation) |

| Geraniol / 8-oxogeranial | Cytoplasm / Endoplasmic Reticulum | Substrate channeling between enzymes |

| Iridoid Synthase | Cytoplasm / Endoplasmic Reticulum | N/A |

| Iridoid Glucosides (e.g., Loganin) | Cytoplasm / Vacuole | Intercellular and vacuolar transport via NPF, MATE, and ABC transporters |

| Final Glycoside (e.g., this compound) | Vacuole (Storage) | Sequestration into vacuole likely mediated by ABC or MATE transporters |

Significance of Natural Products Chemistry in Contemporary Research

Natural products have historically been and continue to be a vital source for drug discovery and development. nih.govmdpi.comnih.gov They offer a vast chemical diversity that is unparalleled by synthetic chemical libraries. scielo.br This diversity provides a rich pool of novel molecular scaffolds that can be developed into new therapeutic agents. scielo.br It is estimated that a significant portion of best-selling drugs are either natural products or their derivatives. scielo.br

The field of natural products chemistry has evolved significantly with technological advancements. Modern drug discovery from natural sources is a multidisciplinary process that integrates computational design, high-throughput screening, and advanced analytical techniques for the isolation, characterization, and biological screening of compounds. nih.govmdpi.com The unique and complex three-dimensional structures of natural products make them particularly suitable for interacting with complex biological targets. scielo.br

The investigation of natural products like vaccinoside contributes to this ongoing effort. By identifying and characterizing bioactive compounds from natural sources, researchers can uncover new lead compounds for drug development. nih.gov The study of the biosynthesis and metabolic pathways of these compounds, often through techniques like mass spectrometry, provides deeper insights into their biological roles and potential applications. nih.gov

Investigations into Biological Activities and Underlying Molecular Mechanisms

Role in Plant Chemical Ecology and Inter-Species Interactions

The presence of specialized metabolites like vaccinoside in plants is a crucial component of their chemical defense strategies. uv.mx These compounds are often not involved in primary growth and development but play a significant role in mediating the plant's interactions with its environment. ucdavis.edu The field of chemical ecology explores how these plant-produced chemicals, or phytochemicals, influence interactions between plants and other organisms, including herbivores, microbes, and even neighboring plants. cornell.educas.cz

Plant chemical defenses can be either constitutive, meaning they are always present in the plant's tissues, or induced, produced in response to an attack. frontiersin.org These chemical compounds can act as toxins, repellents, or anti-nutritive agents against a wide range of herbivores. uv.mx For instance, certain metabolites can disrupt cellular membranes, inhibit metabolic processes, or interfere with the hormonal systems of insects that consume them. uv.mx While direct studies isolating the specific ecological role of this compound are limited, as an iridoid, it belongs to a class of compounds known for their defensive functions in plants, particularly against insect herbivory. mdpi.com The diversity of these chemical defenses within a plant can create a complex mosaic that helps protect it from various specialist and generalist herbivores. cas.cz

Modulation of Cellular and Subcellular Pathways in In Vitro Systems

In vitro studies using cellular models provide a window into the subcellular effects of bioactive compounds. Research involving extracts from Vaccinium species, which are known to contain this compound, has demonstrated significant modulation of pathways associated with oxidative stress and inflammation. nih.govunibz.itmdpi.com

Extracts from Vaccinium myrtillus (bilberry), containing a profile of secondary metabolites including this compound, have been shown to exert protective effects against oxidative stress in non-human cellular models. nih.govresearchgate.net Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them, leading to cellular damage. frontiersin.orgnih.gov In one key study, researchers used hydrogen peroxide (H₂O₂) to induce oxidative stress in rat small intestine epithelial cells (IEC-6), a common model for studying intestinal physiology and pathology. nih.govnih.gov Treatment with a blueberry extract (BLUBE) demonstrated a potent antioxidant and cytoprotective capacity in this system. nih.govresearchgate.net

To understand the biochemical underpinnings of these protective effects, high-resolution mass spectrometry-based metabolomics was employed. nih.govresearchgate.net This technique allows for a comprehensive analysis of the small-molecule metabolites within a cell at a specific time, providing a functional readout of the cellular state. ijbs.com In studies involving IEC-6 cells subjected to H₂O₂-induced oxidative stress, treatment with a blueberry extract led to significant and measurable changes in the cellular metabolome. nih.govresearchgate.net

Statistical analysis of the metabolomics data confirmed clear distinctions between different experimental groups (control cells, cells treated with H₂O₂, cells treated with the extract, and cells treated with both H₂O₂ and the extract). researchgate.net These analyses identified a set of key metabolites that were significantly altered by the oxidative stressor and subsequently modulated by the extract treatment, highlighting a partial reversal of the stress-induced metabolic disruptions. nih.gov

Pathway enrichment analysis of the metabolomic data revealed that the protective effects of the blueberry extract were linked to the modulation of several key metabolic pathways that were downregulated by oxidative stress. nih.gov The extract helped to counteract these changes, promoting cell survival. nih.gov

Key modulated pathways included:

Sphingolipid Metabolism: This pathway is crucial for maintaining cell membrane integrity and is involved in signaling pathways related to cell growth, death (apoptosis), and stress responses.

Taurine and Hypotaurine Metabolism: Taurine is a vital antioxidant that helps protect cells from oxidative damage. The modulation of this pathway suggests a direct impact on the cell's antioxidant capacity.

Glycerophospholipid Metabolism: As primary components of cell membranes, glycerophospholipids are central to cellular structure and signaling.

Cysteine and Methionine Metabolism: These amino acids are precursors to glutathione (B108866), a major endogenous antioxidant, making this pathway fundamental to the cellular antioxidant defense system. nih.gov

The ability of the Vaccinium extract to partially reverse the downregulation of these pathways demonstrates a multi-targeted protective mechanism against oxidative stress at the metabolic level. nih.gov

Table 1: Modulation of Metabolic Pathways in IEC-6 Cells by a Vaccinium myrtillus Extract Under Oxidative Stress nih.gov

| Metabolic Pathway | Effect of Oxidative Stress (H₂O₂) | Effect of Vaccinium Extract Treatment | Biological Significance |

|---|---|---|---|

| Sphingolipid Metabolism | Downregulated | Partially Reversed | Cell membrane integrity, apoptosis signaling |

| Taurine and Hypotaurine Metabolism | Downregulated | Partially Reversed | Cellular antioxidant defense |

| Glycerophospholipid Metabolism | Downregulated | Partially Reversed | Cell membrane structure and function |

| Cysteine and Methionine Metabolism | Downregulated | Partially Reversed | Synthesis of glutathione (major antioxidant) |

Chronic inflammation is a key factor in the development of numerous diseases and involves complex signaling cascades. anygenes.commdpi.com Polyphenolic compounds, which are abundant in Vaccinium species, are recognized as potent modulators of these inflammatory pathways. mdpi.comencyclopedia.pub The anti-inflammatory activity of these extracts is often linked to their ability to scavenge reactive oxygen species and to directly influence the signaling pathways of inflammatory cytokines and enzymes. encyclopedia.pub

Key inflammatory pathways that can be targeted by phytochemicals include:

Nuclear Factor kappa-B (NF-κB) Pathway: A central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. anygenes.commdpi.com

Mitogen-Activated Protein Kinase (MAPK) Pathway: This cascade, which includes JNK and p38 MAPK, is involved in cellular responses to stress and inflammation, modulating proliferation, differentiation, and apoptosis. anygenes.commdpi.com

Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) Pathway: Activated by various cytokines, this pathway plays a critical role in mediating immune and inflammatory responses. anygenes.commdpi.com

Studies on various cell types have shown that components within Vaccinium extracts can inhibit the activation of these pathways, leading to a reduction in the production of inflammatory mediators. encyclopedia.pubresearchgate.net This modulation helps to explain the observed anti-inflammatory effects of these natural products in in vitro models. unibz.it

The biological activities of compounds like this compound are initiated by their interaction with cellular components. nih.gov Chemical signals, known as ligands, bind to specific protein receptors on the surface of or within a target cell. pressbooks.pubkhanacademy.orglumenlearning.com This binding event is the first step in a process called signal transduction, where the initial signal is converted into a series of molecular events inside the cell, ultimately leading to a cellular response. ebsco.com

The interaction between a signaling molecule and its receptor can trigger a cascade of events, often involving "second messengers" and enzymatic reactions, which amplify the initial signal. nih.gov For example, a ligand binding to an enzyme-linked receptor can cause the receptor to dimerize and activate its intrinsic kinase activity, leading to the phosphorylation of downstream proteins. pressbooks.publumenlearning.com This phosphorylation can alter the activity of enzymes or create new binding sites for other signaling molecules, propagating the signal through pathways like the MAPK cascade. pressbooks.pub

While the specific receptors for this compound have not been fully elucidated, as a polyphenolic compound, it is plausible that its effects on oxidative stress and inflammation are mediated through such interactions. It may directly bind to and modulate the activity of key enzymes or transcription factors involved in these pathways, or it may indirectly influence them by altering the cellular redox state. encyclopedia.pub The complexity of these signaling networks allows for precise control over cellular behavior and explains how a single compound can influence multiple physiological processes. nih.gov

Structure Activity Relationship Sar and Rational Derivatization Studies

Elucidation of Key Structural Motifs Influencing Biological Activities

The core structure of vaccinoside, consisting of an iridoid aglycone, a glucose moiety, and a p-coumaroyl group, presents several key motifs that can be modified to probe their influence on bioactivity. Research into this compound and structurally related iridoid glycosides has begun to unravel the importance of these different components.

Glycosylation, the attachment of sugar moieties, is a critical post-translational modification that can significantly alter a molecule's stability, solubility, and biological function. lonza.comfrontiersin.orgjhpor.com In iridoid glycosides, the nature and presence of the sugar unit can profoundly influence activity.

The glycosidic bond connects the iridoid aglycone to a sugar, typically glucose in the case of this compound. The presence of this sugar moiety is fundamental to the classification of this compound as a glycoside and impacts its interaction with biological targets. Studies on other iridoid glycosides have shown that modification or removal of the sugar can drastically alter biological outcomes. For instance, the hydrolyzed form of aucubin, another iridoid glycoside, where the glucose is cleaved, demonstrated superior anti-leukemia effects compared to its glycosylated parent compound, suggesting that the aglycone itself may possess potent activity. mdpi.com

| Structural Modification | Observed Effect on Related Iridoids | Potential Implication for this compound |

|---|---|---|

| Removal of Glucose (Hydrolysis) | Enhanced anti-leukemia effect (Aucubin) mdpi.com | The this compound aglycone may have distinct or more potent activities. |

| Variation in Sugar Moiety | Different activities based on the sugar type (e.g., glucose vs. galactose vs. fructose) acs.org | Replacing glucose with other sugars could fine-tune biological effects. |

| Alteration of Glycosidic Linkage | Changes in anti-inflammatory potency based on linkage type acs.org | Modifying the bond between the iridoid and glucose could modulate activity. |

A distinctive feature of this compound is the presence of a p-coumaroyl group esterified to the molecule. This acyl moiety has been identified as a critical contributor to the biological activity of many iridoid glycosides.

Research has explicitly shown that the addition of a p-coumaroyl group can significantly enhance or alter the biological profile of an iridoid. tandfonline.comtandfonline.com In a comparative study of 12 structurally similar iridoids, the presence of this acyl group was found to optimize and, in some cases, dramatically change their antioxidant and enzyme inhibitory activities. tandfonline.comtandfonline.com For example, 6′-O-p-E-coumaroylcatalpol was identified as the most potent antioxidant among the tested compounds, directly implicating the p-coumaroyl moiety in this effect. tandfonline.com

Similarly, studies on catalpol (B1668604) derivatives with various 6-O-substituted cinnamyl moieties revealed that these acyl groups are crucial for enhancing anti-inflammatory activity compared to the unsubstituted catalpol. semanticscholar.org The acyl group can influence the molecule's lipophilicity, its ability to fit into binding pockets of target proteins, and its capacity to engage in specific interactions, such as π-π stacking, with amino acid residues. Therefore, the p-coumaroyl group of this compound is not merely a structural appendage but a key pharmacophore that likely governs many of its interactions with biological targets.

Synthetic and Semi-Synthetic Approaches for Analog Generation

The rational design and synthesis of this compound analogs are essential for exploring its SAR and developing new therapeutic agents. Both chemical modification of the natural product (semi-synthesis) and total synthesis provide pathways to novel derivatives.

The iridoid core, with its cyclopentanopyran ring system, offers multiple sites for chemical modification. researchgate.net The reactivity of different hydroxyl groups on the iridoid skeleton can be exploited for selective derivatization. For instance, studies on related iridoids like catalpol and geniposide (B1671433) have focused on the selective protection and modification of primary hydroxyl groups, which allows for site-directed structural changes. rsc.org Such strategies could be applied to this compound to introduce new functional groups, alter stereochemistry, or create dimers, potentially leading to compounds with novel or enhanced activities. acs.org Synthesizing pyrazole-modified catalpol derivatives, for example, has been explored to create potential cancer inhibitors. researchgate.net

The glycosidic bond and the attached sugar are key targets for modification. colab.ws Enzymatic or acidic cleavage of the glycosidic bond can yield the aglycone, which can then be tested for activity or used as a scaffold for further synthesis. d-nb.info Alternatively, the sugar moiety itself can be altered. Synthetic methods exist to replace the glucose of this compound with other sugars or to modify the hydroxyl groups on the existing glucose unit. Given that most iridoid glycosides contain two primary hydroxyl groups—one on the aglycone and one on the glucose ring (C6′)—controlling the selectivity of reactions at these positions is a key challenge and opportunity in the synthesis of new analogs. rsc.org

Computational Chemistry and Molecular Modeling in SAR Analysis

Computational tools are increasingly used to accelerate drug discovery and provide deep insights into SAR that may be difficult to obtain through experimentation alone. mdpi.comnih.gov These methods are highly applicable to the study of this compound and its derivatives.

Molecular docking and molecular dynamics (MD) simulations can predict how this compound and its analogs bind to specific protein targets. For example, in silico studies on other iridoid glycosides like loganin (B1675030) and secologanin (B1681713) have successfully modeled their interaction with the GSK-3β enzyme, a target in Alzheimer's disease, revealing key hydrogen bonds and stable binding conformations. nih.gov Similar approaches could identify potential targets for this compound and explain the observed activity of its different analogs at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) models build mathematical relationships between chemical structure and biological activity. mdpi.com By analyzing a series of this compound derivatives, a QSAR model could be developed to predict the activity of novel, unsynthesized compounds, thereby guiding synthetic efforts toward the most promising candidates. Furthermore, computational chemistry can be used to calculate the chemical reactivity of different functional groups within the this compound molecule, such as the various hydroxyl groups, providing a theoretical basis for planning selective chemical modifications. rsc.orgrsc.org

| Computational Method | Application to Iridoid/Vaccinoside SAR | Reference Example |

|---|---|---|

| Molecular Docking | Predicting binding modes and affinities to protein targets. nih.gov | Docking of iridoids (loganin, secologanin) with GSK-3β to identify binding interactions. nih.gov |

| Molecular Dynamics (MD) Simulation | Assessing the stability of ligand-protein complexes over time. nih.govaps.org | Confirming the stable binding of iridoids to the GSK-3β active site. nih.gov |

| QSAR | Developing predictive models for the biological activity of new analogs. mdpi.com | General application in drug design to correlate molecular descriptors with activity. mdpi.comnih.gov |

| Reactivity Calculation (e.g., DFT) | Guiding selective chemical synthesis by predicting the reactivity of functional groups. | Calculating the reactivity of primary hydroxyl groups in iridoids to guide site-directed modification. rsc.orgrsc.org |

Ligand-Based Pharmacophore Development

In the absence of a known specific biological target for this compound, ligand-based pharmacophore modeling serves as a valuable computational tool. This approach involves identifying the common chemical features of a set of active molecules to construct a pharmacophore model that represents the essential three-dimensional arrangement of functionalities required for biological activity.

Currently, there are no published studies that specifically detail the development of a ligand-based pharmacophore model for this compound. However, a hypothetical model could be constructed based on its known structure and potential biological activities. Such a model would likely include key features such as hydrogen bond donors and acceptors from the hydroxyl groups on the glucose and p-coumaroyl moieties, as well as aromatic and hydrophobic features from the iridoid and p-coumaroyl rings. This model could then be used to virtually screen large compound libraries to identify other molecules with similar pharmacophoric features that may exhibit comparable biological activities.

In Silico Prediction of Compound-Target Interactions

In silico methods, which utilize computer simulations, are instrumental in predicting the potential biological targets of a compound and elucidating the nature of their interactions. These computational techniques can significantly expedite the drug discovery process by narrowing down the number of potential targets for experimental validation.

As with other specific computational studies on this compound, there is a notable lack of published research on the in silico prediction of its compound-target interactions. General computational approaches, such as molecular docking, could be employed to screen this compound against a panel of known protein targets associated with its suggested antioxidant and anticancer activities. For example, docking studies could investigate the binding affinity of this compound to enzymes involved in oxidative stress pathways or to proteins that play a critical role in cancer cell proliferation. The results of such simulations would provide valuable hypotheses about the potential mechanisms of action of this compound, guiding future experimental research.

Advanced Analytical Chemistry Methodologies for Research and Characterization

Quantitative and Qualitative Analysis Techniques

The accurate quantification and identification of vaccinoside in various matrices are crucial for understanding its distribution and potential applications. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are primary techniques utilized for these purposes.

Refined High-Performance Liquid Chromatography (HPLC) Methodologies for Absolute Quantification

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the quantitative analysis of this compound. nih.govx-mol.net Method development and validation are critical to ensure accurate and reliable results. mdpi.com A typical HPLC method for the analysis of this compound and other non-chromophoric triterpenoids might involve an isocratic elution system. For instance, a mobile phase consisting of acetonitrile (B52724) and methanol (B129727) in a 10:90 (v/v) ratio has been used. mdpi.com

Key parameters for a validated HPLC method include linearity, precision, trueness, and sensitivity (limit of detection and quantification). mdpi.com Linearity is established by creating a calibration curve from standard solutions of known concentrations, with a correlation coefficient (r²) greater than 0.999 being a common requirement for a good fit. welch-us.comresearchgate.net Precision is assessed by the relative standard deviation (RSD) of repeated measurements, which should ideally be below 2%. mdpi.com Trueness, or accuracy, is determined by recovery studies and is expected to be within a range of approximately 95-106%. mdpi.com The sensitivity of the method is defined by the Limit of Detection (LOD), the lowest concentration of an analyte that can be reliably detected, and the Limit of Quantification (LOQ), the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. mdpi.comwelch-us.com For some triterpenoid (B12794562) analyses, LODs have been reported in the range of 0.08–0.65 µg/mL. mdpi.com

A crucial aspect of HPLC analysis is the detector used. For compounds like this compound which may lack a strong chromophore, a UV detector set at a low wavelength, such as 205 nm, can be employed. mdpi.com The choice of the stationary phase, typically a C18 column, is also a critical parameter that influences the separation efficiency. researchgate.netnih.gov

Table 1: Example of HPLC Method Parameters for Triterpenoid Analysis

| Parameter | Specification | Reference |

| Column | C18 (250 mm x 4.6 mm, 5 µm) | researchgate.net |

| Mobile Phase | Acetonitrile:Methanol (10:90, v/v) | mdpi.com |

| Flow Rate | 1.0 mL/min | mdpi.comresearchgate.net |

| Detection Wavelength | 205 nm | mdpi.com |

| Injection Volume | 10 µL | mdpi.com |

| Column Temperature | 35 °C | mdpi.com |

Mass Spectrometry (MS) Techniques for Metabolite Profiling and Identification

Mass spectrometry (MS) is an indispensable tool for the identification and profiling of metabolites, including this compound, in complex biological samples. criver.comnipgr.ac.in Untargeted metabolomics, in particular, aims to detect and identify as many metabolites as possible in a sample. nih.gov This approach has been used to identify this compound as one of many metabolites in the seeds and bark of Ulmus parvifolia. nih.gov In one study, this compound was found to be among the up-regulated metabolites in the bark compared to the seeds. nih.gov

MS-based techniques, often coupled with a separation method like liquid chromatography, provide high sensitivity and selectivity. criver.com The process involves ionizing the molecules in a sample and then separating them based on their mass-to-charge ratio (m/z). github.io This allows for the determination of the molecular weight of a compound. creative-proteomics.com Further fragmentation of the parent ions can provide structural information, aiding in the identification of unknown compounds. criver.comcreative-proteomics.com

Metabolite profiling using MS can reveal changes in the metabolic state of an organism under different conditions. For instance, a study on sorghum showed that the abundance of this compound was down-regulated under drought stress. spgykj.com

Spectroscopic Characterization in Academic Research

Spectroscopic techniques are vital for the structural elucidation and characterization of compounds like this compound. Nuclear Magnetic Resonance (NMR) and UV-Visible spectroscopy provide complementary information about the molecular structure and electronic properties of the analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise chemical structure of molecules. emerypharma.com It relies on the magnetic properties of atomic nuclei and can provide detailed information about the connectivity of atoms within a molecule. libretexts.org Both 1D (¹H and ¹³C NMR) and 2D NMR experiments are typically required for complete structural assignment. emerypharma.com The chemical shifts, coupling constants, and integration of signals in a ¹H NMR spectrum, along with the chemical shifts in a ¹³C NMR spectrum, are used to piece together the molecular puzzle. emerypharma.com For complex molecules, 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish correlations between different nuclei. emerypharma.com The complete ¹H and ¹³C NMR assignments have been reported for this compound, confirming its structure. researchgate.net

UV-Visible Spectroscopy and Colorimetric Analysis for Pigment-Related Studies

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. azolifesciences.comamericanpharmaceuticalreview.commt.com This technique is particularly useful for studying compounds that absorb light in this range, such as pigments. Recent research has identified this compound as a key precursor in the formation of blue pigments (VBPs) derived from the leaves of Vaccinium bracteatum. nih.gov In this process, this compound can be catalyzed by either polyphenol oxidase or β-glucosidase and then reacts with amino acids to form blue pigments with a maximum absorbance (λmax) in the range of 581-590 nm. nih.govagrisearch.cn UV-Vis spectroscopy, in conjunction with a colorimeter, is used to analyze the resulting pigments and characterize their color properties. nih.govagrisearch.cn

Chromatographic-Spectroscopic Coupling Techniques (e.g., LC-MS/MS) for Complex Mixture Analysis

The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the analysis of complex mixtures. creative-proteomics.comnih.gov This hyphenated technique leverages the separation power of LC with the detection and identification capabilities of tandem mass spectrometry. criver.com In LC-MS/MS, the eluent from the LC column is introduced into the mass spectrometer. The first stage of mass spectrometry (MS1) selects a specific parent ion, which is then fragmented. The resulting fragment ions are analyzed in the second stage of mass spectrometry (MS2). creative-proteomics.com This process, known as multiple reaction monitoring (MRM) when specific parent-fragment transitions are monitored, provides excellent selectivity and sensitivity for quantitative analysis, even for low-abundance compounds in a complex matrix. nih.gov

LC-MS/MS is particularly valuable for metabolite profiling and the identification of unknown compounds in biological samples. creative-proteomics.commdpi.com The fragmentation patterns obtained from MS/MS provide structural information that aids in the confident identification of metabolites like this compound in complex extracts. criver.com The high sensitivity of LC-MS/MS also allows for the detection and quantification of trace components. creative-proteomics.com

Future Perspectives and Emerging Research Avenues

Discovery of Novel Vaccinoside Derivatives and Related Natural Products

The exploration of the chemical diversity within the Vaccinium genus and related plant species remains a promising frontier. While this compound is a known constituent, ongoing phytochemical investigations continue to uncover structurally related iridoid glycosides and other natural products that share biosynthetic origins or co-exist in the same plant tissues.

Research into Vaccinium corymbosum (blueberry) extracts has identified other iridoid glycosides alongside this compound, such as scandoside, geniposide (B1671433), and dihydromonotropein. encyclopedia.pub The discovery of these related compounds is significant as they provide a broader context for understanding iridoid biosynthesis and metabolism in plants. Furthermore, identifying the full spectrum of co-occurring natural products, including flavonoids, anthocyanins, and phenolic acids, is crucial for evaluating the synergistic interactions that may influence the biological roles of this compound. mdpi.commdpi.com

Future discovery efforts are likely to focus on:

Advanced Isolation Techniques: Employing sophisticated chromatographic methods to isolate trace amounts of novel derivatives.

Structural Elucidation: Using techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry to determine the precise chemical structures of newly found compounds.

Semi-Synthetic Modification: Creating novel derivatives by chemically modifying the this compound scaffold. This approach, common in drug discovery, could generate compounds with enhanced stability, bioavailability, or novel functionalities. nih.gov

| Compound Name | Classification | Significance |

|---|---|---|

| This compound | Iridoid Glycoside | Key precursor for natural blue pigments. nih.gov |

| Scandoside | Iridoid Glycoside | Co-occurs with this compound, relevant to biosynthetic pathway studies. encyclopedia.pub |

| Geniposide | Iridoid Glycoside | Found alongside this compound, indicating shared metabolic pathways. encyclopedia.pub |

| Dihydromonotropein | Iridoid Glycoside | Another related compound identified in V. corymbosum extracts. encyclopedia.pub |

Application of Omics Technologies to Elucidate Complex Roles

The intricate biological functions and regulatory networks governing this compound cannot be fully understood by studying the compound in isolation. The application of "omics" technologies offers a systems-level perspective, enabling researchers to map the complex interplay between genes, proteins, and metabolites. nih.govnih.gov These technologies are pivotal in moving from a descriptive analysis of the compound to a functional understanding of its role in plant biology.

Transcriptomics: This technology analyzes the complete set of RNA transcripts in a cell or tissue, revealing which genes are active under specific conditions. youtube.com In the context of this compound, transcriptomics can identify the genes encoding enzymes involved in its biosynthesis, transport, and degradation. nih.gov For instance, by comparing gene expression in high- versus low-vaccinoside producing tissues, researchers can pinpoint candidate genes for key biosynthetic steps. mdpi.com

Proteomics: As the study of all proteins in a biological system, proteomics can identify and quantify the enzymes and regulatory proteins that are directly responsible for the synthesis and modification of this compound. youtube.com This approach can confirm that the genes identified through transcriptomics are translated into functional proteins and can reveal post-translational modifications that regulate enzyme activity. mdpi.com

Metabolomics: This field involves the comprehensive analysis of all metabolites within a cell or organism. youtube.com Metabolomic profiling of Vaccinium species can precisely quantify levels of this compound, its precursors, and its downstream products (like Vaccinium blue pigments). nih.gov When combined with transcriptomics, it allows for the construction of detailed metabolic network models, linking genetic information to chemical phenotype. nih.govmdpi.com

Integrated multi-omics approaches, which combine data from transcriptomics, proteomics, and metabolomics, are particularly powerful. researchgate.netmdpi.com By correlating changes in gene expression with protein levels and metabolite concentrations, scientists can build comprehensive models of the this compound biosynthetic pathway and understand how it is regulated in response to developmental or environmental cues.

| Omics Technology | Definition | Specific Application to this compound |

|---|---|---|

| Transcriptomics | Study of the complete set of RNA transcripts (the transcriptome). youtube.com | Identification of genes encoding biosynthetic enzymes and regulatory factors. nih.gov |

| Proteomics | Large-scale study of proteins (the proteome), particularly their structures and functions. youtube.com | Quantification of pathway enzymes; confirmation of gene function at the protein level. mdpi.com |

| Metabolomics | Study of the complete set of metabolites (the metabolome) in a cell or organism. youtube.com | Quantification of this compound, its precursors, and downstream products; pathway validation. mdpi.com |

Synthetic Biology and Metabolic Engineering for Enhanced Production

The production of this compound directly from plant sources can be limited by low yields, seasonal variations, and complex extraction processes. Synthetic biology and metabolic engineering offer a transformative alternative by reprogramming microorganisms (like yeast or bacteria) to serve as efficient "cell factories" for producing high-value natural products. mdpi.comfrontiersin.orgresearchgate.net

Metabolic engineering involves the directed modification of metabolic pathways within an organism to increase the production of a target compound. nih.gov The process for engineering a microbe to produce this compound would typically involve:

Pathway Elucidation: Identifying all the enzymatic steps required to convert a simple starting material (like glucose) into this compound, using data from omics studies.

Gene Discovery: Isolating the genes that encode these enzymes from the Vaccinium plant.

Heterologous Expression: Introducing these plant genes into a microbial host, such as Saccharomyces cerevisiae (yeast). nih.gov

Optimization: Using synthetic biology tools to optimize the expression of these genes and redirect the host's metabolism towards this compound production, thereby minimizing the formation of competing byproducts. mdpi.com

This approach provides a scalable, controllable, and sustainable platform for producing pure this compound for research purposes, such as investigating its properties as a pigment precursor or exploring other potential biological activities. nih.gov

Interdisciplinary Approaches Integrating Plant Physiology, Chemical Biology, and Computational Science

Addressing the remaining questions about this compound requires a convergence of expertise from multiple scientific disciplines. An integrated approach allows for a more holistic understanding, from the compound's role within the plant to its fundamental chemical reactivity.

Plant Physiology: This field investigates the function of this compound within the plant itself. nih.govyoutube.com Key questions include: What is its physiological role? Is it involved in defense against herbivores or pathogens? Does its concentration change during different developmental stages, such as fruit ripening or leaf senescence? Answering these questions provides the biological context for its existence.

Chemical Biology: This discipline uses chemical tools and techniques to probe and manipulate biological systems. nih.gov A prime example is the research into the enzymatic synthesis of blue pigments from this compound, which used purified enzymes (polyphenol oxidase and β-glucosidase) and various amino acids to understand the chemical transformations at a molecular level. nih.gov This approach helps to uncover the function and reactivity of the molecule.

Computational Science: Computational modeling provides powerful predictive tools to guide and interpret experimental work. researchgate.net In the study of this compound, computational approaches could be used to:

Model the three-dimensional structures of biosynthetic enzymes to understand how they function.

Simulate the docking of this compound into enzyme active sites to predict reactivity.

Perform quantum chemical calculations to explain the formation of the blue pigments.

Develop system-wide models of metabolic flux to guide metabolic engineering efforts. researchgate.net

By combining insights from plant physiology, chemical biology, and computational science, researchers can accelerate the pace of discovery and build a comprehensive understanding of this compound's significance in both nature and potential applications.

Q & A

Q. How can global collaboration enhance the generalizability of this compound's clinical trial data?

- Methodological Answer : Establish consortia with harmonized protocols (e.g., identical endpoints, assays) across regions. Use federated learning to analyze distributed data while complying with local privacy laws .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.